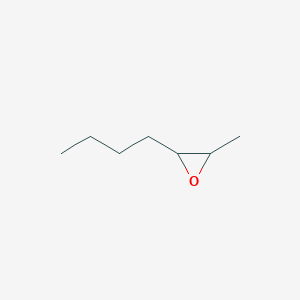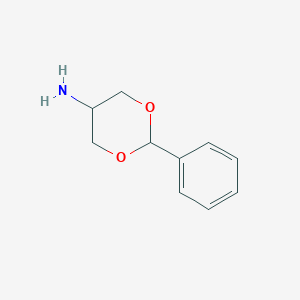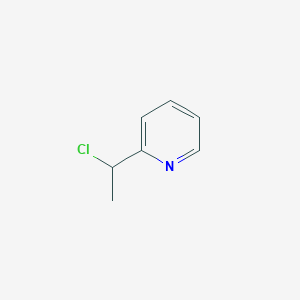
2-(1-Chloroethyl)pyridine
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-(1-Chloroethyl)pyridine involves multiple approaches, including the reaction of in situ generated Na2Te with 2-(2-chloroethyl)pyridine and subsequent reactions to form complex ligands and compounds. This demonstrates the compound's versatility as a precursor in synthetic chemistry for generating more complex molecules (Khalid & Singh, 1997). Additionally, modifications of the synthesis process aim to improve yields and introduce specific functional groups, as seen in the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine (Liang, 2007).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows planar configurations and orthogonal orientations of side chains, indicating how structural features influence the chemical behavior and reactivity of these molecules. For instance, the planar pyrido[1,2-a]pyrimidine ring system and orthogonal orientation of the chloroethyl side chain highlight the compound's structural rigidity and potential for forming weak intermolecular interactions (Jasinski et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-(1-Chloroethyl)pyridine derivatives often lead to the formation of complex compounds with unique properties. For example, reactions with palladium(II) and platinum(II) highlight the ability of these compounds to form stable complexes, which is essential for catalysis and material science applications (Khalid & Singh, 1997).
Physical Properties Analysis
The physical properties of compounds derived from 2-(1-Chloroethyl)pyridine, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Investigations based on non-covalent interactions provide insights into how these compounds interact at the molecular level, influencing their physical properties and stability (Zhang et al., 2018).
科学的研究の応用
1. Anti-inflammatory Activities of Pyrimidines
- Summary of Application: Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms, display a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Reductive Hydroxymethylation of Pyridines
- Summary of Application: The single point activation of pyridines, using an electron-deficient benzyl group, facilitates the ruthenium-catalysed dearomative functionalisation of a range of electronically diverse pyridine derivatives .
- Methods of Application: Activation is achieved through a two-point strategy: quaternisation of the pyridine nitrogen to form a highly electron deficient pyridinium salt and the presence of an electron-withdrawing substituent in the 4-position of the pyridine to further enhance the electron deficiency .
- Results or Outcomes: This transformation delivers hydroxymethylated piperidines in good yields, allowing rapid access to medicinally relevant small heterocycles .
Safety And Hazards
将来の方向性
Research on 2-(1-Chloroethyl)pyridine and its derivatives continues to be a topic of interest in the field of organic chemistry. Future directions may include the development of new synthetic methods, the exploration of its reactivity in various chemical reactions, and the investigation of its potential applications in medicinal chemistry .
特性
IUPAC Name |
2-(1-chloroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBVIIQZRLPHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506498 | |
| Record name | 2-(1-Chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)pyridine | |
CAS RN |
10445-92-8 | |
| Record name | 2-(1-Chloroethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10445-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


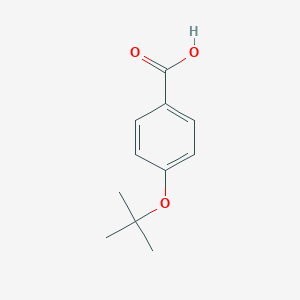
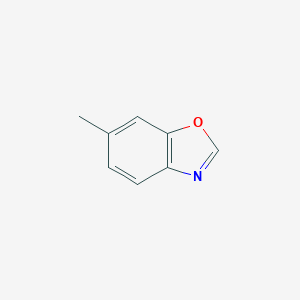


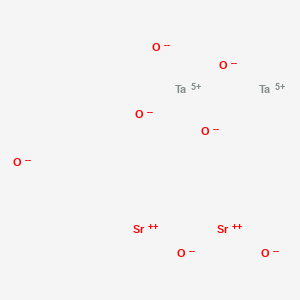
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
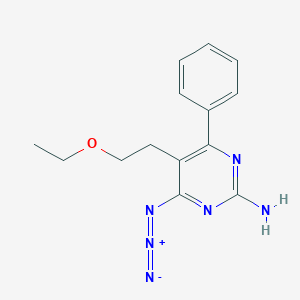
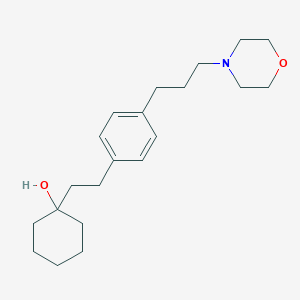
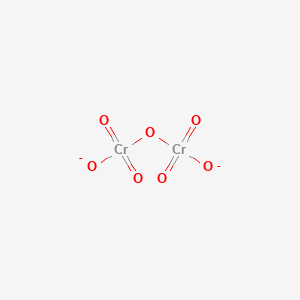
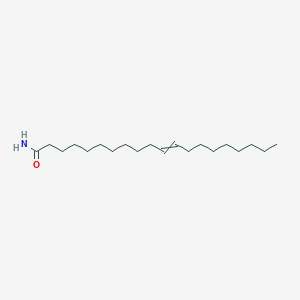
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)
